molecular formula C10H13F3N2O B2356232 1-[(1,3-Oxazol-4-yl)methyl]-4-(trifluoromethyl)piperidine CAS No. 2097857-89-9

1-[(1,3-Oxazol-4-yl)methyl]-4-(trifluoromethyl)piperidine

Cat. No.: B2356232
CAS No.: 2097857-89-9
M. Wt: 234.222
InChI Key: BEVNGECAHZUHPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(1,3-Oxazol-4-yl)methyl]-4-(trifluoromethyl)piperidine is a heterocyclic compound that features both an oxazole ring and a piperidine ring. The presence of the trifluoromethyl group enhances its chemical stability and lipophilicity, making it a compound of interest in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1,3-Oxazol-4-yl)methyl]-4-(trifluoromethyl)piperidine typically involves the formation of the oxazole ring followed by its attachment to the piperidine ring. One common method involves the use of tosylmethyl isocyanide (TosMIC) with aromatic aldehydes to form the oxazole ring . The piperidine ring can be introduced through a nucleophilic substitution reaction using appropriate piperidine derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts such as palladium or nickel may be used to facilitate the reactions, and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are often employed to dissolve the reactants and control the reaction environment.

Chemical Reactions Analysis

Types of Reactions

1-[(1,3-Oxazol-4-yl)methyl]-4-(trifluoromethyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at positions adjacent to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler piperidine derivatives.

Scientific Research Applications

1-[(1,3-Oxazol-4-yl)methyl]-4-(trifluoromethyl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its stability and lipophilicity.

    Industry: Utilized in the development of new materials with specific chemical properties.

Comparison with Similar Compounds

Similar Compounds

    1,3-Oxazole derivatives: Compounds with similar oxazole rings but different substituents.

    Trifluoromethylpiperidine derivatives: Compounds with the same piperidine ring but different functional groups.

Uniqueness

1-[(1,3-Oxazol-4-yl)methyl]-4-(trifluoromethyl)piperidine is unique due to the combination of the oxazole and piperidine rings with a trifluoromethyl group. This combination imparts specific chemical properties such as enhanced stability, lipophilicity, and the ability to interact with a wide range of biological targets.

Properties

IUPAC Name

4-[[4-(trifluoromethyl)piperidin-1-yl]methyl]-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F3N2O/c11-10(12,13)8-1-3-15(4-2-8)5-9-6-16-7-14-9/h6-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEVNGECAHZUHPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)(F)F)CC2=COC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.